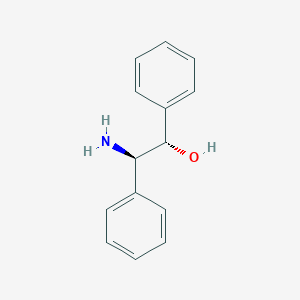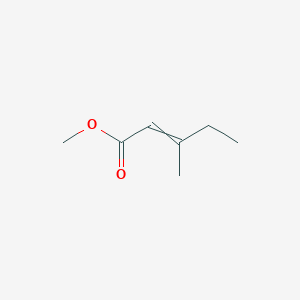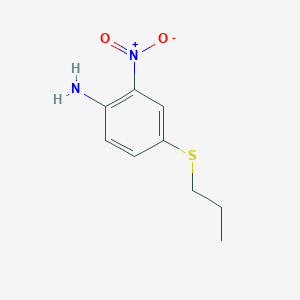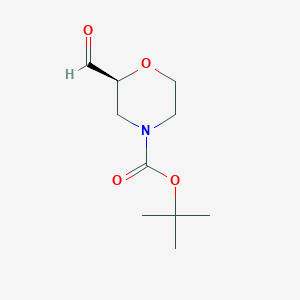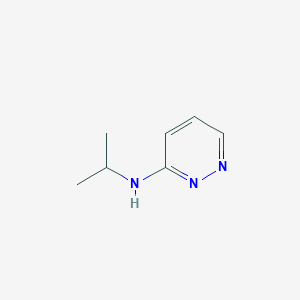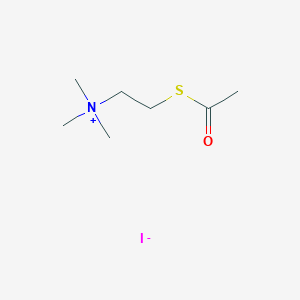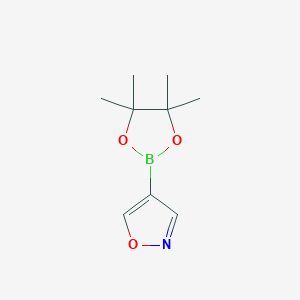
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Overview
Description
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is also known as Leflunomide impurity F . The compound has a molecular weight of 270.21 g/mol .
Synthesis Analysis
The synthesis of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide and its analogs has been reported in the literature . These compounds were designed and synthesized based on conformational rigidification of a previous type II FMS inhibitor .Molecular Structure Analysis
The molecular structure of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide has been analyzed using various spectroscopic techniques . The benzene ring is nearly perpendicular to the isoxazole ring, making a dihedral angle of 82.97° . In the crystal, molecules are linked by N-H⋯O hydrogen bonds into a supramolecular chain running along the c axis .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide include a molecular weight of 270.21 g/mol and a computed XLogP3-AA value of 2.5 .Scientific Research Applications
Vibrational Spectral Analysis
The vibrational spectral analysis of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide has been conducted using FT-IR and FT-Raman spectroscopy. Studies focused on the equilibrium geometry, harmonic vibrational frequencies, and various bonding features using density functional B3LYP method. This research provides insights into the molecule's stability, charge delocalization, and non-linear optical behavior, including electric dipole moment and hyperpolarizability, which are crucial for understanding its potential applications in materials science and molecular engineering (Shahidha et al., 2014).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazole derivatives, including 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, have shown significant inhibition of dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis. This inhibition affects pyrimidine nucleotide pools, essential for immune cell function, suggesting potential applications in immunosuppression and antirheumatic drug development (Knecht & Löffler, 1998).
Prodrug Development for Antiinflammatory Agents
Research into the development of prodrugs for antiinflammatory agents has led to the synthesis of compounds metabolized to yield plasma concentrations similar to those of established drugs. This indicates the potential of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide derivatives in improving the delivery and efficacy of antiinflammatory treatments (Patterson et al., 1992).
Gene Expression Modulation
Studies on the modulation of gene expression by isoxazole derivatives in human cultured cells have indicated their potential as anti-inflammatory drug candidates. These compounds, including 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, show similar effects to established immunosuppressive drugs, suggesting their potential for clinical development as disease-modifying agents (Płoszaj et al., 2016).
FMS Kinase Inhibition
The discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors highlights the therapeutic potential of these compounds in cancer treatment. Some derivatives exhibit selective antiproliferative activity and serve as potent inhibitors of FMS kinase, providing a promising avenue for cancer therapy development (Im et al., 2015).
Future Directions
The future directions for the study of 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide and its analogs could involve further investigation of their potential therapeutic utility. For example, the class of immune stimulators among the described compounds could have potential application in chemotherapy patients .
properties
IUPAC Name |
5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-8(6-16-19-7)11(18)17-10-5-3-2-4-9(10)12(13,14)15/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXKBPYJTFTQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347596 | |
| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
CAS RN |
1403564-06-6 | |
| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403564066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-N-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYL-N-(2-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N207Y4RLU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



